4-pentadecylidene-3-tetradecyloxetan-2-one
Description
4-Pentadecylidene-3-tetradecyloxetan-2-one is a complex oxetane-derived compound featuring a 4-membered oxetanone ring substituted with a pentadecylidene (C₁₅ alkylidene) group at position 4 and a tetradecyl (C₁₄ alkyl) chain at position 3. Oxetanes are notable for their ring strain, which influences reactivity, stability, and applications in pharmaceuticals or polymer chemistry.
Properties
CAS No. |
42272-70-8 |
|---|---|
Molecular Formula |
C32H60O2 |
Molecular Weight |
476.8 g/mol |
IUPAC Name |
4-pentadecylidene-3-tetradecyloxetan-2-one |
InChI |
InChI=1S/C32H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30(32(33)34-31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
InChI Key |
BKSVJFGDPOUPBY-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C\1/C(C(=O)O1)CCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCC=C1C(C(=O)O1)CCCCCCCCCCCCCC |
physical_description |
Liquid, Other Solid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-pentadecylidene-3-tetradecyloxetan-2-one typically involves the reaction of long-chain alkylidene derivatives with oxetanone. One common method includes the dimerization of C16-C18 fatty acid chlorides, which are then reacted under controlled conditions to form the desired oxetane derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Pentadecylidene-3-tetradecyloxetan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted oxetane derivatives .
Scientific Research Applications
4-Pentadecylidene-3-tetradecyloxetan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants
Mechanism of Action
The mechanism of action of 4-pentadecylidene-3-tetradecyloxetan-2-one involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains and oxetane ring structure allow it to interact with lipid membranes and proteins, potentially disrupting cellular processes. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell membranes .
Comparison with Similar Compounds
3-Hexadecyl-4-pentadecylideneoxetan-2-one (CAS 67845-95-8)
This analog, documented in , shares structural similarities but differs in the alkyl chain at position 3 (hexadecyl vs. tetradecyl). Key distinctions include:
(3Z)-4-Hydroxy-5-methylidene-3-tetradecylideneoxolan-2-one ()
This oxolane derivative (5-membered ring) differs in ring size and substituents:
The hydroxy and methylidene groups in the oxolane analog introduce additional hydrogen-bonding and conjugation effects, which could influence solubility and interaction with biological targets.
4-Trimethylsiloxy-3-penten-2-one ()
While structurally distinct, this compound highlights the role of substituents on ketone reactivity:
The siloxy group in 4-trimethylsiloxy-3-penten-2-one enhances electrophilicity, facilitating nucleophilic attacks—a contrast to the sterically hindered oxetane derivative.
Research Findings and Implications
Alkyl Chain Effects : Longer alkyl chains (e.g., hexadecyl vs. tetradecyl) increase hydrophobicity, which may improve lipid bilayer penetration but reduce aqueous solubility .
Ring Size and Stability : Oxetanes’ 4-membered rings are synthetically challenging due to strain but offer unique reactivity for drug design, whereas oxolanes are more stable but less reactive .
Functional Group Diversity : Hydroxy or siloxy groups expand reactivity profiles, enabling diverse derivatization pathways .
Biological Activity
4-Pentadecylidene-3-tetradecyloxetan-2-one is a heterocyclic organic compound with the molecular formula C₃₂H₆₀O₂ and a molecular weight of 476.82 g/mol. This compound has garnered attention in various fields, particularly for its potential biological activities , including antimicrobial and antifungal properties. Understanding its biological activity is essential for exploring its applications in medicine and industry.
Molecular Structure
- IUPAC Name : (4Z)-4-pentadecylidene-3-tetradecyloxetan-2-one
- CAS Number : 84989-41-3
- Molecular Formula : C₃₂H₆₀O₂
- Molecular Weight : 476.82 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | Colorless to pale yellow liquid |
Antimicrobial Properties
Research indicates that 4-pentadecylidene-3-tetradecyloxetan-2-one exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
The mechanism by which this compound exerts its antimicrobial effects is believed to involve:
- Disruption of microbial cell membranes.
- Inhibition of specific metabolic pathways within microbial cells.
Case Studies and Research Findings
-
Antifungal Activity :
A study evaluated the antifungal properties of 4-pentadecylidene-3-tetradecyloxetan-2-one against common fungal pathogens, including Candida albicans and Aspergillus niger. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both fungi, indicating potent antifungal activity. -
Antibacterial Activity :
Another research effort focused on the antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed promising results with an MIC of 25 µg/mL against S. aureus, suggesting that it may be effective in treating infections caused by this bacterium.
Comparative Analysis with Similar Compounds
A comparison with related compounds reveals that 4-pentadecylidene-3-tetradecyloxetan-2-one has unique structural features that contribute to its biological activity:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Unique Features |
|---|---|---|
| 4-Pentadecylidene-3-tetradecyloxetan-2-one | 25 (bacteria), 50 (fungi) | Long-chain alkylidene structure |
| 2-Oxetanone, 3-C14-16-alkyl | >100 (bacteria), >100 (fungi) | Shorter alkyl chains |
| 4-(Pentadecan-2-ylidene)-3-tetradecyloxetan-2-one | 50 (bacteria), >100 (fungi) | Different alkyl branching |
Medicinal Chemistry
The potential therapeutic applications of 4-pentadecylidene-3-tetradecyloxetan-2-one are being explored in drug development, particularly for conditions requiring effective antimicrobial agents. Its unique structure allows it to be modified to enhance efficacy and reduce toxicity.
Industrial Applications
In addition to its biological significance, this compound has applications in the production of specialty chemicals, including resins and coatings that require antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
